1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 64517-18-6
VCID: VC17618515
InChI: InChI=1S/C16H12O5/c1-20-8-21-9-6-12-14(13(17)7-9)16(19)11-5-3-2-4-10(11)15(12)18/h2-7,17H,8H2,1H3
SMILES:
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione

CAS No.: 64517-18-6

Cat. No.: VC17618515

Molecular Formula: C16H12O5

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione - 64517-18-6

Specification

CAS No. 64517-18-6
Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
IUPAC Name 1-hydroxy-3-(methoxymethoxy)anthracene-9,10-dione
Standard InChI InChI=1S/C16H12O5/c1-20-8-21-9-6-12-14(13(17)7-9)16(19)11-5-3-2-4-10(11)15(12)18/h2-7,17H,8H2,1H3
Standard InChI Key GIRXBVAVTBVNDY-UHFFFAOYSA-N
Canonical SMILES COCOC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O

Introduction

Structural Characterization and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 3-hydroxy-1-methoxy-2-(methoxymethyl)anthracene-9,10-dione . Its molecular formula is C₁₇H₁₄O₅, with a molecular weight of 298.29 g/mol . The methoxymethoxy group (–OCH₂OCH₃) at position 3 distinguishes it from simpler anthraquinones, introducing steric and electronic effects that influence reactivity and solubility.

Stereoelectronic Features

The planar anthracene core facilitates π-π stacking interactions, while the substituents modulate electron density. The hydroxyl group at position 1 acts as a hydrogen bond donor, whereas the methoxymethoxy group at position 3 enhances lipophilicity. Computational descriptors, including a LogP value of ~2.48 (estimated from analogs ), suggest moderate hydrophobicity, favoring solubility in polar aprotic solvents like acetone or dichloromethane .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₄O₅
Molecular Weight298.29 g/mol
IUPAC Name3-hydroxy-1-methoxy-2-(methoxymethyl)anthracene-9,10-dione
CAS Registry Number79820-24-9
SMILES NotationCOCC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O

Synthesis and Reaction Pathways

General Synthetic Strategy

The compound is synthesized via a two-step protocol involving Friedel-Crafts acylation followed by O-alkylation (Figure 1). This approach mirrors methods used for analogous anthraquinones, such as 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione .

  • Condensation Step:
    A mixture of benzoic acid and 3,5-dihydroxybenzoic acid undergoes acid-catalyzed cyclization in concentrated sulfuric acid at 120°C, yielding 1,3-dihydroxyanthracene-9,10-dione as an intermediate .

  • Alkylation Step:
    The intermediate is reacted with methoxymethyl chloride (or bromide) in acetone under reflux conditions, using potassium carbonate as a base. Purification via centrifugal planar chromatography (silica gel, n-hexane/EtOAc = 9:1) affords the target compound .

Table 2: Representative Synthetic Conditions

ParameterValueSource
Condensation CatalystH₂SO₄ (conc.)
Reaction Temperature120°C
Alkylation ReagentMethoxymethyl chloride
BaseK₂CO₃
SolventAcetone
Yield~49% (analogous reaction)

Physicochemical and Spectroscopic Properties

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: The methoxymethoxy group (–OCH₂OCH₃) exhibits a singlet at δ ~3.3 ppm for the methylene protons and a singlet at δ ~3.5 ppm for the methoxy group. The aromatic protons resonate between δ 6.8–8.2 ppm, with coupling patterns indicative of substitution .

  • ¹³C NMR: Carbonyl carbons (C-9 and C-10) appear at δ ~185–186 ppm. The methoxymethoxy carbons are observed at δ ~56 (OCH₃) and δ ~72 (OCH₂) .

High-Resolution Mass Spectrometry (HRMS):
The [M − H]⁻ ion is detected at m/z 297.0873 (calculated for C₁₇H₁₃O₅: 297.0763) .

Natural Occurrence and Biological Relevance

Natural Sources

The compound has been isolated from Coussarea macrophylla and Faramea occidentalis, tropical plants in the Rubiaceae family . These species are traditionally investigated for their bioactive secondary metabolites, particularly antimicrobial and anti-inflammatory agents.

Industrial and Research Applications

Dye and Pigment Industry

Anthraquinones are historically significant as textile dyes. The methoxymethoxy substituent could stabilize colorfastness in synthetic fabrics, though commercial use remains unexplored.

Pharmaceutical Development

The compound’s scaffold is a candidate for derivatization in drug discovery. Functionalization at positions 1 and 3 could yield analogs with optimized pharmacokinetic profiles.

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